molecular formula C18H17NO4 B13134389 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione CAS No. 13217-65-7

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13134389
CAS No.: 13217-65-7
M. Wt: 311.3 g/mol
InChI Key: VDIFWXJQMUAUMY-UHFFFAOYSA-N
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Description

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione (CAS Number: 13217-65-7) is an amino-substituted anthraquinone derivative of significant interest in medicinal chemistry research . This compound serves as a key intermediate in the synthesis of a new series of aminoanthraquinones, which are explored for their diverse biological activities . The molecular formula for this compound is C18H17NO4, with a molecular weight of 311.33200 g/mol . This compound demonstrates promising and potent antimicrobial activity . Studies have shown that its acylated derivative exhibits strong efficacy against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa , Candida albicans , and Escherichia coli , with notably low minimum inhibitory concentration (MIC) values . Furthermore, aminoanthraquinone derivatives related to this compound have displayed significant cytotoxic properties against human cancer cell lines. Research indicates strong cytotoxicity against MCF-7 (estrogen receptor-positive human breast cancer) and Hep-G2 (human hepatocellular liver carcinoma) cells, highlighting its value as a candidate in anticancer agent discovery . The compound can be synthesized from 1,4-dihydroxyanthraquinone via a catalytic reaction with butylamine using iodobenzene diacetate (PhI(OAc)2), a method known to achieve high yields . Characterization of this compound and its derivatives is thoroughly performed using analytical techniques including Fourier Transform Infrared Spectroscopy (FT-IR), Direct Injection Mass Spectrometry (DI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . This combination of synthetic accessibility and potent biological profile makes this compound a valuable chemical tool for researchers investigating new chemotherapeutic and antimicrobial agents.

Properties

CAS No.

13217-65-7

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3

InChI Key

VDIFWXJQMUAUMY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:

    Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.

    Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.

    Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The quinone structure can be reduced back to dihydroxy groups.

    Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties
The compound and its derivatives have been investigated for their potential as anti-cancer agents. Research indicates that anthraquinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the anthracene structure can enhance the therapeutic efficacy while reducing cardiotoxicity compared to established chemotherapeutic agents like Mitoxantrone .

Mechanism of Action
The mechanism by which these compounds exert their anti-cancer effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The introduction of alkylamino groups, such as butylamino, has been shown to influence the compound's interaction with cellular targets, enhancing its bioactivity .

Materials Science

Dye and Pigment Applications
Due to its strong color properties and stability, 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione can be utilized as a dye or pigment in various applications. Its high thermal and photochemical stability makes it suitable for use in plastics and coatings where durability is essential. The compound's ability to absorb light efficiently also opens avenues for its use in solar energy applications .

Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functionalized materials with tailored properties. For example, modifications can lead to materials with enhanced electrical conductivity or improved mechanical properties, making them suitable for applications in sensors and electronic devices .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of this compound in organic light-emitting diodes. The compound's ability to emit light when electrically stimulated makes it a candidate for OLED technology. Its incorporation into device architectures has demonstrated promising results in terms of efficiency and color purity .

Charge Transport Materials
The compound may also function as a charge transport material in organic photovoltaic cells. Its favorable electronic properties allow it to facilitate electron transfer processes essential for the efficiency of solar cells. Research is ongoing to optimize its structure for better performance in energy conversion applications .

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2-(Butylamino)anthracene-1,4-dione (3a)
  • Structure : Differs from 1a by replacing hydroxyl groups at positions 1 and 4 with ketones.
  • Activity : Shows comparable cytotoxicity (MCF-7: 1.1 µg/mL ; Hep-G2: 1.2 µg/mL ) .
2-(Butylamino)-4-methoxyanthracene-9,10-dione (5a)
  • Structure : Contains a methoxy group at position 4 instead of hydroxyl.
  • Activity : Slightly reduced potency (Hep-G2 IC₅₀: 3.0 µg/mL ) compared to 1a .
  • Key Difference : Methoxy substitution increases lipophilicity but may reduce DNA-binding affinity due to decreased polarity.
2,3-(Dibutylamino)anthracene-9,10-dione (5b)
  • Structure: Features dual butylamino groups at positions 2 and 3.
  • Activity : Lower cytotoxicity (MCF-7 IC₅₀: 3.0 µg/mL ; Hep-G2 IC₅₀: 13.0 µg/mL ) .
  • Key Difference : Additional substituent introduces steric hindrance, likely reducing interaction with molecular targets.

Nitrogen Mustard Derivatives

Compounds like 5i and 5k incorporate bis(2-chloroethyl)amino groups, enabling alkylating activity:

  • 5i (fluorophenyl-substituted): Exhibits IC₅₀ values in the low µg/mL range against multiple cancer lines .
  • Key Difference : Alkylating moieties enhance DNA cross-linking, a mechanism absent in 1a , which likely acts via intercalation or topoisomerase inhibition .

Symmetrical Bis-Amino Derivatives

Examples include 1,4-Bis[(2-aminoethyl)amino]-5,8-dimethylanthracene-9,10-dione:

  • Structure: Symmetrical di-aminoethyl groups at positions 1 and 4.
  • Activity: Enhanced DNA intercalation due to multiple amino groups but lower selectivity compared to 1a .

Dye and Fluorescent Derivatives

  • COF-BA-Adsorbed 1,2-Dihydroxyanthracene-9,10-dione : Demonstrates selective adsorption in fluorescent frameworks, unlike 1a , which lacks such applications .

Comparative Data Table

Compound Name Substituents IC₅₀ (MCF-7, µg/mL) IC₅₀ (Hep-G2, µg/mL) Key Feature(s)
1a 2-Butylamino, 1,4-dihydroxy 1.1 1.2 High yield (83%), balanced activity
3a (Reduced form) 2-Butylamino, 1,4-dione 1.1 1.2 Ketone groups enhance stability
5a (Methoxy-substituted) 2-Butylamino, 4-methoxy 1.1 3.0 Increased lipophilicity
5b (Dibutylamino) 2,3-Dibutylamino 3.0 13.0 Steric hindrance reduces potency
5i (Nitrogen mustard-fluorophenyl) Bis(2-chloroethyl)amino, fluorophenyl ~1.0 ~2.0 Alkylating mechanism

Biological Activity

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an anthraquinone derivative notable for its diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by a butylamino group and hydroxyl groups on the anthracene ring, contributes to its potential therapeutic applications.

The molecular formula of this compound is C₁₅H₁₅N₁O₂. Its synthesis typically involves a two-step reaction process starting from 1,4-dihydroxyanthracene-9,10-dione through amination with butylamine. This synthesis has been optimized to yield high purity and efficiency .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits strong antimicrobial effects against various pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Pseudomonas aeruginosa

The compound's effectiveness against these resistant strains highlights its potential as a new antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Its mechanisms of action typically involve:

  • Inhibition of cell proliferation : The compound has shown significant antiproliferative effects on various cancer cell lines.
  • Induction of apoptosis : Similar to other anthraquinones like emodin, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Cell Line Testing

In vitro studies have demonstrated the following effects on cancer cell lines:

Cell LineTreatment ConcentrationCell Viability (%)Apoptosis Rate (%)
K562 (Leukemia)100 μmol/L60%Increased
Bcap-37 (Breast)40 μmol/LSignificant decreaseHigh
HCT116 (Colon)60 μMReducedIncreased

These results indicate that the compound effectively reduces cell viability and induces apoptosis in a concentration-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : Similar to other anthraquinones, it may intercalate into DNA, disrupting replication and transcription processes.
  • Generation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress within cells, leading to apoptosis.
  • Modulation of signaling pathways : It affects various signaling pathways involved in cell survival and death, particularly those regulated by caspases and Bcl-2 family proteins .

Q & A

Basic Research Question: What synthetic methodologies are commonly employed to prepare 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione derivatives?

Answer:
The compound is synthesized via nucleophilic substitution reactions . A typical procedure involves reacting 1,3,5,7-tetrahydroanthracene with n-butylamine in the presence of PhI(OAc)₂ as a catalyst. The reaction is conducted at room temperature or heated to 80°C for 15 minutes to 3 days. Post-reaction, purification is achieved through acid-base workup (HCl and NaHCO₃), followed by column chromatography (DCM-petroleum ether, 4:1). Yields range from 28% to 54%, depending on substituents and reaction conditions .

Key Analytical Validation:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., butylamino protons at δ 0.8–3.4 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated/observed within ±0.002 Da) .

Advanced Research Question: How do substituent effects influence cytotoxicity and reaction yields in hydroxyanthraquinone derivatives?

Answer:
Substituents significantly impact both synthetic efficiency and biological activity :

  • Yield Variability : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings reduce yields (e.g., 27% for 5k) due to steric hindrance, while alkyl groups improve yields (e.g., 54% for 5e) .
  • Cytotoxicity : Derivatives with bis(2-chloroethyl)amino groups show potent activity (IC₅₀ = 1.2–8.7 µM) against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. In contrast, methoxy-substituted analogs (e.g., 5t) exhibit reduced potency (IC₅₀ > 10 µM), likely due to decreased DNA intercalation .

Experimental Design Tip:

  • Use structure-activity relationship (SAR) models to correlate substituent electronic properties (Hammett σ values) with biological outcomes .

Basic Research Question: What analytical techniques are critical for characterizing hydroxyanthraquinone derivatives?

Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 180–190 ppm). For butylamino derivatives, methylene protons appear as triplets (δ 3.2–3.4 ppm) .
  • HRMS (ESI) : Confirms molecular formula (e.g., C₂₀H₂₂Cl₂N₂O₄ requires 423.1052; observed 423.1050) .
  • Melting Point Analysis : Detects purity (e.g., sharp melting points between 73–124°C indicate crystalline stability) .

Advanced Research Question: How can researchers resolve contradictions in cytotoxicity data across similar anthraquinone derivatives?

Answer:
Contradictions often arise from cell line specificity or experimental variability . For example:

  • Cell Line Sensitivity : Compound 5r (IC₅₀ = 1.2 µM in HeLa) is less active in A549 (IC₅₀ = 8.7 µM) due to differences in drug efflux pumps .
  • Assay Conditions : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity artifacts .

Methodological Recommendation:

  • Validate results using orthogonal assays (e.g., apoptosis markers like caspase-3) alongside IC₅₀ measurements .

Basic Research Question: What in vitro models are used to evaluate the anticancer potential of hydroxyanthraquinones?

Answer:
Standard models include:

  • Cell Lines : MDA-MB-231 (triple-negative breast cancer), MCF-7 (hormone-sensitive breast cancer), HeLa (cervical cancer), A549 (non-small cell lung cancer).
  • Protocol :
    • Culture cells in DMEM + 10% FBS.
    • Treat with compounds (0.1–100 µM) for 72–120 hours.
    • Measure viability via trypan blue exclusion or MTT assay.
    • Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Question: How do hydroxyanthraquinones interact with DNA G-quadruplex (G4) structures?

Answer:
Anthraquinones stabilize G4 DNA via π-π stacking and hydrogen bonding with the quadruplex core. For example:

  • 1,4-Dihydroxyanthracene-9,10-dione derivatives exhibit selective binding to telomeric G4 over duplex DNA (ΔTm = +15°C).
  • Methodology :
    • Fluorescence Resonance Energy Transfer (FRET) : Quantifies G4 stabilization (e.g., 50% stabilization at 5 µM).
    • Circular Dichroism (CD) : Monitors conformational changes (e.g., shift from hybrid to parallel topology) .

Design Insight:

  • Incorporate morpholino or piperidine side chains to enhance G4 selectivity and reduce off-target effects .

Basic Research Question: What safety precautions are essential when handling hydroxyanthraquinones?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (compounds may be irritants; H317 risk code).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Question: How can computational methods optimize hydroxyanthraquinone derivatives for telomerase inhibition?

Answer:

  • Molecular Docking : Screen derivatives against telomerase RNA component (e.g., PDB ID 3SC8). Prioritize compounds with hydrogen bonds to guanine quartets.
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict IC₅₀. For example, derivatives with (CH₂)₂-piperidine side chains show telomerase inhibition (telIC₅₀ = 4–11 µM) .

Validation Step:

  • Confirm predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd < 1 µM) .

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